molecular formula C10H16N2 B040584 (4-Butylphenyl)hydrazine CAS No. 111679-54-0

(4-Butylphenyl)hydrazine

Cat. No. B040584
Key on ui cas rn: 111679-54-0
M. Wt: 164.25 g/mol
InChI Key: ABFQGKLGHIQREF-UHFFFAOYSA-N
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Patent
US05252426

Procedure details

To 300 ml of concentrated hydrochloric acid was added a solution of 4-n-butylaniline (20.0 g, 134.2 mmole) in 200 ml 1 N hydrochloric acid at ice bath temperature. To the resulting slurry was added a solution of sodium nitrite (21.6 g, 313 mmole) in 90 ml of water. The resulting brown solution was stirred at ice bath temperature for 45 minutes and treated dropwise with a solution of tin (II) chloride dihydrate (82.0 g, 363.0 mmole) in 90 ml of concentrated hydrochloric acid. The reaction was stirred for 1 hour at 5° C. and the hydrazine hydrochloride salt was collected by filtration. This was then dissolved in 300 ml of 3N sodium hydroxide solution and the aqueous solution was extracted with diethyl ether (2×200 ml). The combined organic layers were dried over anhydrous magnesium sulfate and the solvent was removed in vacuo to give 18.5 g (84% crude yield) of the titled hydrazine as brown solid which melts around room temperature.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].[N:12]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>Cl.O>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][NH2:12])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred at ice bath temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hour at 5° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the hydrazine hydrochloride salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
This was then dissolved in 300 ml of 3N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with diethyl ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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